molecular formula C10H11NO2 B13659073 6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]

6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]

Cat. No.: B13659073
M. Wt: 177.20 g/mol
InChI Key: PRGFQBYMTDJQIE-UHFFFAOYSA-N
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Description

6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro linkage between the cyclopenta[b]pyridine and 1,3-dioxolane rings imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,3-cyclopentenopyridine and appropriate reagents under controlled conditions. For instance, the use of manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C has been reported to yield high purity and excellent chemoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] is unique due to its spiro linkage, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,5'-6,7-dihydrocyclopenta[b]pyridine]

InChI

InChI=1S/C10H11NO2/c1-2-8-9(11-5-1)3-4-10(8)12-6-7-13-10/h1-2,5H,3-4,6-7H2

InChI Key

PRGFQBYMTDJQIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C1N=CC=C3)OCCO2

Origin of Product

United States

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